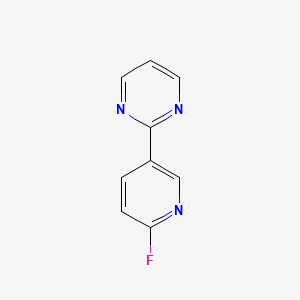

2-(6-Fluoro-3-pyridinyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FN3 |

|---|---|

Molecular Weight |

175.16 g/mol |

IUPAC Name |

2-(6-fluoropyridin-3-yl)pyrimidine |

InChI |

InChI=1S/C9H6FN3/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h1-6H |

InChI Key |

JUQUHUFTCBQVGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=C(C=C2)F |

Origin of Product |

United States |

The Foundational Importance of Pyridine and Pyrimidine Scaffolds

The pyridine (B92270) and pyrimidine (B1678525) ring systems are cornerstones of heterocyclic chemistry, recognized for their prevalence in natural products and their extensive application in medicinal chemistry. nih.govrsc.org These nitrogen-containing heterocycles are considered "privileged scaffolds" because their structural frameworks are consistently found in a wide array of biologically active agents. nih.govnih.gov

The pyrimidine nucleus is a fundamental component of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. wjarr.comexlibrisgroup.com This inherent biological relevance has spurred extensive research, revealing that pyrimidine derivatives possess a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. wjarr.comorientjchem.orgnih.gov A multitude of approved drugs, from antivirals like Idoxuridine to anticancer agents, incorporate the pyrimidine core, highlighting its versatility and importance in drug discovery. nih.govdrugbank.com

Similarly, the pyridine ring is a key structural element in numerous pharmaceuticals and natural products, including nicotinamide (B372718) (a form of vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that can effectively interact with biological targets. nih.gov The pyridine motif is integral to drugs with diverse therapeutic applications, such as the proton pump inhibitor esomeprazole (B1671258) and the kinase inhibitor imatinib. nih.gov The demonstrated success of both pyridine and pyrimidine scaffolds in yielding clinically effective drugs underscores their significance as foundational building blocks in the development of new chemical entities. nih.govtulane.edu

The Strategic Role of Fluorine Substitution in Ligand Design and Activity Modulation

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's physicochemical and biological characteristics. tandfonline.comnih.gov

One of the most significant benefits of fluorination is the enhancement of metabolic stability. tandfonline.comresearchgate.net Many drug candidates fail due to rapid metabolism by enzymes like cytochrome P450. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a much stronger C-F bond can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Table 1: Key Physicochemical and Pharmacokinetic Effects of Fluorine Substitution

| Property Affected | Consequence of Fluorination | Scientific Rationale |

| Metabolic Stability | Often increased | The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it more resistant to enzymatic cleavage (e.g., by Cytochrome P450). tandfonline.comnih.gov |

| Binding Affinity | Can be enhanced | Fluorine can participate in hydrogen bonds and other electrostatic interactions with target proteins, or alter molecular conformation to improve fit. tandfonline.comresearchgate.net |

| Lipophilicity | Generally increased | The substitution of hydrogen with fluorine typically increases the molecule's lipophilicity, which can affect membrane permeability and distribution. nih.govresearchgate.net |

| Acidity/Basicity (pKa) | Can be altered | As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa of nearby basic groups (like amines) or increase the acidity of acidic groups. tandfonline.comnih.gov |

| Membrane Permeation | Can be improved | Changes in lipophilicity and pKa can lead to better passage through biological membranes. tandfonline.comresearchgate.net |

Historical Development and Genesis of 2 6 Fluoro 3 Pyridinyl Pyrimidine As a Research Target

The compound 2-(6-Fluoro-3-pyridinyl)pyrimidine, with the chemical formula C₉H₆FN₃, has emerged not as an end-product therapeutic itself, but as a crucial building block or intermediate in the synthesis of more complex, biologically active molecules. nih.gov Its genesis is intrinsically linked to the advancement of synthetic methodologies that allow for the efficient coupling of different heterocyclic systems. The structure represents a deliberate combination of the established pyridine (B92270) and pyrimidine (B1678525) scaffolds, further functionalized with a fluorine atom to leverage the benefits discussed previously.

The synthesis of such biheterocyclic systems often involves cross-coupling reactions or condensation methods. For example, related pyrimidine derivatives have been synthesized through the cyclocondensation of precursor molecules with reagents like urea (B33335) or amidines. researchgate.net The specific synthesis of this compound would likely involve coupling a derivative of 6-fluoropyridine with a pyrimidine precursor. Its availability from chemical suppliers indicates that established synthetic routes exist, making it an accessible starting material for research and development. ambeed.com

The interest in this particular compound as a research target stems from its utility in constructing larger molecules for drug discovery programs. Researchers synthesize and utilize intermediates like this to explore the structure-activity relationships (SAR) of new chemical series. For instance, related structures incorporating a fluorinated ring system have been investigated for their potential as antibacterial agents or for their activity on central nervous system receptors. acs.orgnih.gov Therefore, the development of this compound is a result of the strategic need for versatile, functionalized heterocyclic building blocks in the ongoing search for novel therapeutics.

Structure Activity Relationship Sar and Ligand Design Principles

Systemic Derivatization of 2-(6-Fluoro-3-pyridinyl)pyrimidine and Activity Profiling

Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring for Enhanced Activity

The pyrimidine ring serves as a critical component of the this compound scaffold, and its substitution pattern significantly influences biological activity. Various studies have explored the introduction of different functional groups at various positions of the pyrimidine ring to modulate potency and other pharmacological properties.

For instance, in the context of antimicrobial agents, the introduction of a fluorine atom at the 5-position of the pyrimidine ring in a related pyridazinone series led to a significant enhancement in activity. Specifically, 2-(5-fluoropyrimidinyl)pyridazinone demonstrated a 64-fold increase in potency against Klebsiella pneumoniae compared to the unsubstituted parent compound. acs.org This highlights the beneficial effect of a 5-fluoro substituent on the pyrimidine moiety for antibacterial activity. In contrast, certain substitutions on the pyrimidine ring can be detrimental. For example, in a series of Notum inhibitors, the addition of a methyl group at the C2 position of a thienopyrimidine scaffold led to a dramatic decrease in potency. nih.gov

The following table summarizes the effect of various substituents on the pyrimidine ring on biological activity based on findings from different research endeavors.

| Scaffold | Target/Activity | Pyrimidine Ring Substituent | Effect on Activity | Reference |

| Pyridazinone | Antibacterial (K. pneumoniae) | 5-Fluoro | Significant increase | acs.org |

| Thienopyrimidine | Notum Inhibition | 2-Methyl | Dramatic decrease | nih.gov |

| Pyrimidine Nucleotides | P2Y6 Receptor Agonism | 5-Fluoro (on cytosine) | Enhanced potency | nih.gov |

| Pyrimidine Nucleotides | P2Y6 Receptor Agonism | 6-Aza | Prevents activation | nih.gov |

Investigating Fluorine Position and Substitution Patterns on the Pyridine (B92270) Moiety

The fluorine atom on the pyridine ring of this compound is a key feature that can influence various molecular properties, including metabolic stability, binding affinity, and bioavailability. cardiff.ac.uk The strategic placement of fluorine can lead to enhanced biological activity. For example, in a series of proteasome inhibitors, moving or removing the fluorine from the phenyl ring (a bioisostere of pyridine in this context) resulted in a significant loss of potency. acs.orgdundee.ac.uk

Furthermore, the introduction of other substituents on the pyridine ring, in addition to the fluorine atom, has been explored. In the development of 5-HT1A receptor ligands, various substituents at the ortho or para positions of an aryl ring attached to a pyrido[1,2-c]pyrimidine (B1258497) scaffold were investigated. The presence of a substituent at the ortho position generally increased binding affinity compared to a para-substituent. nih.gov Specifically, an ortho-methoxy group resulted in the highest affinity. nih.gov

The table below illustrates the impact of fluorine and other substituents on the pyridine or a bioisosteric phenyl ring on biological activity.

| Scaffold | Target/Activity | Pyridine/Phenyl Ring Substituent | Effect on Activity | Reference |

| Phenylimidazo[1,2-a]pyrimidine | Proteasome Inhibition (VL) | Removal of 4-Fluoro | >10-fold loss of potency | acs.orgdundee.ac.uk |

| 4-Aryl-2H-pyrido[1,2-c]pyrimidine | 5-HT1A Receptor Affinity | o-OCH3 | Highest affinity | nih.gov |

| 4-Aryl-2H-pyrido[1,2-c]pyrimidine | 5-HT1A Receptor Affinity | o-Cl | Increased affinity | nih.gov |

| 4-Aryl-2H-pyrido[1,2-c]pyrimidine | 5-HT1A Receptor Affinity | o-F | Increased affinity | nih.gov |

| 2,6-Disubstituted Pyridine | Aβ Aggregation Inhibition | 2,6-Diamino | Key for inhibition | nih.gov |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties. These approaches involve replacing a part of the molecule with another group that has similar physical or chemical properties, or replacing the core scaffold entirely while maintaining the key pharmacophoric features.

Isosteric Modifications of Pyrimidine Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring are crucial for its chemical properties and biological interactions, often participating in hydrogen bonding with the target protein. Replacing one of the pyrimidine nitrogens with a carbon atom, for instance, can significantly alter the molecule's electronic distribution and hydrogen bonding capacity.

In a study on cysteine protease inhibitors, replacing the pyrimidine N-3 atom with a C-H in a related scaffold resulted in a dramatic loss of potency. nih.gov This was attributed to the removal of the nitrogen's ability to act as a general base to activate the cysteine thiol, a key step in the inhibition mechanism. nih.gov Conversely, in some cases, replacing a carbon with a nitrogen can be beneficial. For example, replacing a carbon atom in the 3-position of a pyrazolo[1,5-a]pyrimidine (B1248293) with a nitrogen to form a triazolopyrimidine scaffold was explored in the development of influenza virus polymerase inhibitors. cardiff.ac.uk

Heteroatom and Ring Replacements within the Pyridine System

The pyridine ring of this compound can also be subjected to bioisosteric replacements and scaffold hopping. This can involve replacing the pyridine ring with other six-membered heterocycles like pyrazine (B50134) or pyridazine (B1198779), or even with different ring systems altogether.

In a program aimed at developing proteasome inhibitors for visceral leishmaniasis, replacing the central phenyl ring (a common bioisostere for pyridine) with other six-membered heterocycles such as pyridine, pyrimidine, pyrazine, and pyridazine uniformly led to a greater than 10-fold loss of potency. acs.orgdundee.ac.uk However, in another study on antibacterial agents, the replacement of a 2-pyridinyl moiety with a 2-pyrimidinyl group generally led to enhanced activity against K. pneumoniae. acs.org Scaffold hopping from a thienopyrimidine scaffold to a furano[2,3-d]pyrimidine was successfully employed to identify potent Notum inhibitors. nih.gov

The following table provides examples of bioisosteric replacements and their effects on biological activity.

| Original Scaffold | Target/Activity | Replacement | Effect on Activity | Reference |

| Phenylimidazo[1,2-a]pyrimidine | Proteasome Inhibition (VL) | Phenyl replaced with Pyridine, Pyrimidine, Pyrazine, Pyridazine | >10-fold loss of potency | acs.orgdundee.ac.uk |

| 2-(Pyridinyl)pyridazinone | Antibacterial (K. pneumoniae) | 2-Pyridinyl replaced with 2-Pyrimidinyl | Enhanced activity | acs.org |

| Thienopyrimidine | Notum Inhibition | Thienopyrimidine replaced with Furano[2,3-d]pyrimidine | Potent inhibitors identified | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | CSNK2 Inhibition | Amide linker replaced with 1,2,4-Triazole | Improved potency and metabolic stability | acs.org |

Impact of Molecular Geometry, Conformation, and Chirality on Biological Activity

While specific studies focusing on the chirality of this compound itself are not prevalent in the provided search results, the importance of stereochemistry is a well-established principle in medicinal chemistry. For instance, in the development of pyrido[1,2-c]pyrimidine derivatives, the saturation of the pyrido ring to create a tetrahydro-pyrido[1,2-c]pyrimidine system altered the SAR profile for 5-HT1A receptor affinity. nih.gov This change in the ring's geometry and flexibility directly influenced how substituents on the aryl ring affected binding.

Ligand Efficiency and Lipophilic Efficiency Analysis in Optimizing Compound Series

In the optimization of a compound series, Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are crucial metrics for guiding the selection and design of analogs. LE provides a measure of the binding energy per heavy atom, while LipE relates the potency of a compound to its lipophilicity. These parameters help medicinal chemists to maximize potency while maintaining drug-like properties.

The strategic introduction of fluorine into a molecule can significantly alter its physicochemical properties. For instance, studies on a series of 2-(thiofluoroalkyl)pyridines, which share a core structural motif with this compound, demonstrate the nuanced effects of fluorination on lipophilicity (logD at pH 7.4). nih.govresearchgate.net The degree of fluorination does not always correlate linearly with an increase in lipophilicity. While a difluoromethyl group (SCF₂H) and a trifluoromethyl group (SCF₃) on a pyridine ring increase logD compared to a non-fluorinated methylthio group, internal difluorination within an ethylthio chain (SCF₂CH₃) can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart. nih.govresearchgate.net This highlights the context-dependent impact of fluorine substitution. nih.govresearchgate.net

The following table illustrates the measured logD 7.4 values for a range of 2-(thiofluoroalkyl)pyridines, showcasing the impact of fluorination patterns on lipophilicity.

| Compound | Substituent | logD 7.4 |

| 1 | -S-CH₃ | 1.69 |

| 2 | -S-CF₂H | 1.95 |

| 3 | -S-CF₃ | 2.13 |

| 4 | -S-CF₂CH₃ | 1.82 |

| 5 | -S-CH₂CH₃ | 2.26 |

| Data sourced from studies on 2-(thiofluoroalkyl)pyridines. nih.govresearchgate.net |

In a separate study on novel pyrido[1,2-c]pyrimidine derivatives, the calculated lipophilicity (cLogP) was also evaluated alongside their binding affinities for specific biological targets. nih.gov This allows for an analysis of lipophilic efficiency. For instance, derivatives in one series (4-aryl-2H-pyrido[1,2-c]pyrimidines) had cLogP values ranging from 4.30 to 4.98, while a related series with a saturated ring system showed higher cLogP values (5.00-5.90). nih.gov By correlating these values with their biological activity, researchers can assess whether increases in potency are efficiently achieved relative to the increase in lipophilicity.

Principles of Lead Optimization and Hit-to-Lead Development Based on Comprehensive SAR Data

The journey from an initial "hit" compound identified in a high-throughput screen to a "lead" compound ready for further development is a cornerstone of drug discovery known as the hit-to-lead (H2L) and lead optimization (LO) process. drugtargetreview.comwikipedia.org This process involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial hit. ddcpharmaceutical.com

The initial hits from a screening campaign are often weakly active, with affinities in the micromolar range. wikipedia.org The primary goal of the H2L phase is to explore the structure-activity relationship (SAR) around the hit scaffold to identify which structural modifications lead to improved activity and which are detrimental. drugtargetreview.comddcpharmaceutical.com This involves synthesizing a focused library of analogs to probe different regions of the molecule. ddcpharmaceutical.com

For a scaffold like this compound, medicinal chemists would systematically modify the pyridine and pyrimidine rings. For example, in a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, modifications to a piperazine (B1678402) ring attached to the core structure were explored. nih.gov The introduction of different substituents on the pyrimidine ring led to significant variations in antibacterial activity, with one analog exhibiting an eight-fold stronger inhibitory effect than the reference drug, linezolid. nih.gov

The table below outlines the general progression from a hit to a lead, a process that would be applied to a compound series based on this compound.

| Stage | Primary Goal | Key Activities | Desired Outcome |

| Hit Confirmation | Verify the activity of initial screening hits. | Re-testing in primary assay, dose-response curves. | Confirmed, reproducible activity. wikipedia.org |

| Hit-to-Lead | Improve potency and establish initial SAR. | Synthesis of analogs, limited ADMET profiling. | Nanomolar potency, initial understanding of SAR. wikipedia.org |

| Lead Optimization | Enhance overall drug-like properties. | Extensive analog synthesis, in-depth ADMET and in vivo testing. | A preclinical candidate with a balanced profile of potency, selectivity, and pharmacokinetics. drugtargetreview.comwikipedia.org |

Ultimately, the comprehensive SAR data generated throughout the H2L and LO phases provide a roadmap for designing a clinical candidate with the desired therapeutic profile.

Advanced Research Methodologies and Applications of 2 6 Fluoro 3 Pyridinyl Pyrimidine

Development of Analytical Assays for Mechanistic Research Studies

To elucidate the mechanism of action of a compound like 2-(6-Fluoro-3-pyridinyl)pyrimidine, robust analytical assays are indispensable. These assays allow for the quantitative and real-time analysis of its interactions with biological macromolecules, providing insights into its molecular targets and functional consequences.

Spectroscopic Probes for Real-Time Protein-Ligand Interaction Monitoring (e.g., SPR, MST)

Spectroscopic techniques that enable the real-time, label-free monitoring of protein-ligand interactions are crucial for characterizing the binding kinetics and affinity of small molecules. Two such powerful techniques are Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST).

Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique that detects changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment to study the interaction of this compound with a target protein, the protein is immobilized on the sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the local refractive index, which is detected as a shift in the SPR angle. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient. The thermophoretic movement of a protein is dependent on its size, charge, and solvation shell. When a ligand such as this compound binds to a fluorescently labeled protein, it can induce conformational changes that alter its thermophoretic properties. By titrating the ligand and measuring the change in thermophoresis, a binding curve can be generated to determine the K_D.

While specific SPR or MST data for this compound is not publicly available, these techniques are routinely used to characterize the binding of similar heterocyclic compounds to their protein targets. For instance, studies on various pyridopyrimidine-based kinase inhibitors have utilized these methods to quantify their high-affinity binding to their respective kinase domains.

Table 1: Hypothetical SPR and MST Data for the Interaction of this compound with a Target Protein

| Parameter | Surface Plasmon Resonance (SPR) | MicroScale Thermophoresis (MST) |

| K_D (Dissociation Constant) | 100 nM | 120 nM |

| k_on (Association Rate) | 1 x 10^5 M⁻¹s⁻¹ | Not Directly Measured |

| k_off (Dissociation Rate) | 1 x 10⁻² s⁻¹ | Not Directly Measured |

| Notes | Data illustrates tight binding | Confirms binding affinity |

High-Throughput Screening Assay Development for Analog Characterization

High-throughput screening (HTS) is a powerful method for rapidly assessing the biological activity of a large number of compounds. nih.gov For the characterization of analogs of this compound, the development of a robust HTS assay is a critical step. The choice of assay format depends on the putative biological target and the desired readout.

A common approach is to use a fluorescence-based assay. nih.gov For example, if this compound or its analogs are hypothesized to be enzyme inhibitors, a fluorescence-based enzymatic assay can be developed. In such an assay, a fluorogenic substrate is used that produces a fluorescent signal upon enzymatic conversion. The ability of the test compounds to inhibit this signal is then measured.

Another HTS approach involves cell-based assays. These assays can provide more physiologically relevant information by assessing the activity of compounds in a cellular context. For instance, if the target of this compound is involved in a specific signaling pathway, a reporter gene assay can be developed. In this assay, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition or activation of the pathway by the test compounds can then be quantified by measuring the reporter signal.

The development of such HTS assays would enable the rapid screening of a library of analogs of this compound, allowing for the identification of structure-activity relationships (SAR) and the selection of lead compounds with improved potency and selectivity.

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or biological process. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. This compound, due to its drug-like properties and the synthetic accessibility of its derivatives, represents a promising scaffold for the development of chemical probes.

Use in Target Validation and Deconvolution Studies in Model Organisms

A key challenge in drug discovery is the identification and validation of the molecular targets of a bioactive compound. Chemical probes derived from this compound can be instrumental in this process. Target deconvolution can be achieved in model organisms such as zebrafish or mice by using a tagged version of the compound. For example, a biotin-tagged analog of this compound could be synthesized. This probe could then be administered to the model organism, and the protein-probe complexes could be isolated using streptavidin affinity chromatography. The bound proteins can then be identified by mass spectrometry, providing a list of potential targets.

Further validation of these targets can be achieved through genetic approaches, such as CRISPR-Cas9 mediated gene knockout or knockdown in the model organism. If the phenotype induced by the chemical probe is recapitulated by the genetic perturbation of a specific target, it provides strong evidence for that target's role in the compound's mechanism of action.

Development of Photoaffinity Labels and Click Chemistry Probes for Proteomics Research

To covalently capture and identify the cellular targets of this compound, photoaffinity labeling and click chemistry approaches can be employed.

Photoaffinity Labels: A photoaffinity label is a chemical probe that contains a photoreactive group, such as a diazirine or an aryl azide. Upon irradiation with UV light, this group forms a highly reactive species that can covalently crosslink to nearby molecules, including the target protein. A photoaffinity probe based on this compound would also typically include a reporter tag, such as biotin (B1667282) or a fluorescent dye, to enable detection and isolation of the crosslinked protein-probe adducts.

Click Chemistry Probes: Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. A common click chemistry reaction used in chemical biology is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A click chemistry probe based on this compound would contain a "clickable" handle, such as an alkyne or an azide. This probe can be introduced into cells or cell lysates, and after binding to its target, a reporter tag with a complementary clickable handle can be attached for subsequent analysis. This two-step approach offers the advantage of using a smaller, more cell-permeable probe for the initial binding event.

Table 2: Design of Chemical Probes Based on this compound

| Probe Type | Key Features | Application |

| Biotinylated Probe | This compound linked to biotin via a flexible linker. | Affinity-based pulldown of target proteins from cell lysates or in vivo models. |

| Photoaffinity Probe | Contains a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin). | Covalent crosslinking to target proteins upon UV irradiation for target identification. |

| Click Chemistry Probe | Contains a bioorthogonal handle (e.g., alkyne) for subsequent reaction with a reporter tag. | Two-step target labeling in complex biological systems. |

Mechanistic Studies in In Vitro Research Models

In vitro research models, such as cultured cells and isolated organelles, are essential for dissecting the detailed molecular mechanisms of action of a compound. For this compound, a variety of in vitro assays could be employed to understand its effects on cellular processes.

For instance, if previous studies suggest an effect on cell proliferation, assays to measure DNA synthesis (e.g., BrdU incorporation), cell cycle progression (e.g., flow cytometry analysis of DNA content), and apoptosis (e.g., caspase activity assays) can be performed in relevant cancer cell lines.

Furthermore, if a specific enzyme is identified as a target, detailed kinetic studies can be performed using the purified enzyme to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The effect of the compound on the thermal stability of the target protein can also be assessed using techniques like differential scanning fluorimetry (DSF), which can provide evidence of direct binding.

In a study on the related scaffold, 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one, researchers investigated the mechanism of antibacterial action by assessing the permeability of the bacterial outer membrane. acs.org An N-phenylnaphthalen-1-amine (NPN) uptake assay was used, where an increase in fluorescence indicates disruption of the outer membrane. acs.org A similar approach could be used to investigate if this compound or its analogs have antimicrobial activity and if their mechanism involves membrane disruption.

By combining these advanced research methodologies, a comprehensive understanding of the biological activity and therapeutic potential of this compound and its derivatives can be achieved, paving the way for their potential development as novel therapeutic agents or as valuable tools for chemical biology research.

Research on this compound Remains Undisclosed in Public Domain

Despite a comprehensive search of publicly available scientific literature, detailed research findings on the chemical compound this compound across a range of advanced biological research methodologies remain largely unavailable. Extensive queries have failed to produce specific data regarding its application in cellular and molecular biology, including its use in cell-based assays, enzyme inhibition studies, complex 3D culture models, and in vivo mechanistic investigations.

The specific research areas for which information was sought, as per a detailed outline, included diverse cell line-based assays for cellular pathway modulation, enzyme assays using recombinant proteins or cell lysates, and the use of organoid and 3D cell culture models to explore complex biological interactions. Furthermore, inquiries into its application in non-clinical in vivo models, such as zebrafish for developmental biology, C. elegans for genetic pathway dissection, and simple mammalian models for target engagement and pathway modulation, yielded no specific results for this compound.

This lack of publicly accessible data suggests that research involving this particular compound may be in very early stages, proprietary, or not yet published in peer-reviewed journals. It is common for novel compounds to be synthesized and investigated extensively within pharmaceutical or biotechnology companies long before findings are disseminated to the public.

Consequently, a detailed article on the advanced research methodologies and applications of this compound, adhering to a specific and technical outline, cannot be generated at this time. The absence of concrete data, including detailed research findings and data tables, makes it impossible to provide a scientifically accurate and informative overview as requested. Further disclosure of research from the entities studying this compound would be required for a comprehensive report to be compiled.

Proof-of-Concept Mechanistic Investigations in In Vivo Research Models (Non-clinical, focus on molecular mechanism, not efficacy, safety, or dosage)

Ex Vivo Tissue Analysis for Target Engagement and Biochemical Pathway Modulation

No specific studies utilizing this compound for ex vivo tissue analysis to determine target engagement or the modulation of biochemical pathways have been identified in the current body of scientific literature. Research in this area typically involves treating isolated tissues with a compound to measure its direct effects on cellular targets and signaling cascades outside of a living organism. However, no such experimental data has been published for this particular compound.

Integration with Omics Technologies for Systems-Level Understanding

A systems-level understanding of a compound's effects is often achieved through the integration of various "omics" technologies. This approach allows for a broad and unbiased view of the molecular changes induced by the compound.

Metabolomics and Lipidomics Approaches to Characterize Metabolic Shifts

There are no available metabolomics or lipidomics studies that have characterized the metabolic shifts induced by this compound. Such studies would involve the systematic identification and quantification of small-molecule metabolites and lipids in biological samples after exposure to the compound, providing insights into its impact on cellular metabolism.

Multi-omics Data Integration (Transcriptomics, Proteomics, Metabolomics) for Comprehensive Pathway Mapping

The integration of multiple omics datasets, such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics, provides a comprehensive map of the biological pathways affected by a compound. At present, there are no published studies that have applied a multi-omics approach to investigate the effects of this compound. Consequently, no comprehensive pathway maps derived from such integrated data are available for this compound.

Due to the absence of research findings in these specified areas, no data tables can be generated.

Future Research Directions and Emerging Paradigms for 2 6 Fluoro 3 Pyridinyl Pyrimidine

Exploration of Novel Biological Targets for Pyrimidine-Based Scaffolds in Untapped Pathways

The pyridopyrimidine core is a versatile scaffold with demonstrated activity against a range of biological targets. Future research should focus on exploring novel applications for 2-(6-Fluoro-3-pyridinyl)pyrimidine derivatives by screening them against untapped biological pathways. Based on the activities of structurally related compounds, several promising areas emerge.

Research into derivatives of 4-aryl-2H-pyrido[1,2-c]pyrimidine has identified compounds with high affinity for serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors, as well as the serotonin transporter (SERT). nih.govnih.gov Specifically, compounds designated 6a and 7g showed high affinity for both 5-HT1A and SERT, while all tested compounds in that study demonstrated very high affinities for D2 and 5-HT2A receptors. nih.gov This suggests that derivatives of this compound could be investigated for their potential in treating central nervous system disorders like depression and schizophrenia, which involve these pathways. nih.gov

Furthermore, other pyrimidine-based scaffolds have shown potent inhibitory activity against key enzymes in cancer signaling. For instance, pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the L858R/T790M mutant. nih.gov Similarly, cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Another study found that pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives can act as novel inhibitors of the p110alpha subunit of phosphoinositide 3-kinase (PI3K). drugbank.com These findings strongly support the rationale for screening this compound derivatives against a panel of protein kinases involved in oncology.

A recent study also highlighted the potential of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds as antimicrobial agents against Klebsiella pneumoniae. acs.org This opens another avenue for exploring the antibacterial potential of the this compound scaffold, an area of critical unmet medical need.

Development of Advanced Computational Models for Prediction of Activity, Selectivity, and Polypharmacology

To navigate the vast chemical space of possible this compound derivatives, the development of advanced computational models is essential. These models can predict biological activity, target selectivity, and polypharmacology (the ability of a compound to interact with multiple targets), thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) models can be built using data from synthesized derivatives. For example, in a study of 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives, the calculated lipophilicity (cLogP) was tabulated alongside receptor binding affinities. nih.gov Such data is foundational for building predictive models that correlate physicochemical properties with biological activity. By generating a library of virtual this compound derivatives and calculating key molecular descriptors, computational models can prioritize which compounds to synthesize, saving significant time and resources.

Predicting polypharmacology is a key challenge and opportunity. A compound that selectively modulates multiple targets can offer superior efficacy or a novel therapeutic profile. Advanced machine learning algorithms can be trained on large datasets of compound-target interactions to predict the likely off-target effects or beneficial multi-target interactions of novel pyrimidine (B1678525) scaffolds. nih.gov This allows for the in silico design of compounds with a desired selectivity profile before they are ever created in a lab.

Innovative Synthetic Strategies for Rapid and Efficient Generation of Complex this compound Derivatives

The ability to rapidly and efficiently synthesize a diverse library of derivatives is crucial for exploring the structure-activity relationship (SAR) of the this compound scaffold. Future research should focus on developing innovative and robust synthetic methodologies.

Drawing from established methods for related heterocyclic systems, several strategies can be envisioned. Multi-component reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to novel pyrimidines. orientjchem.org Cyclocondensation reactions are also a cornerstone of pyrimidine synthesis, often used to form the core ring structure. nih.govorientjchem.org For instance, the reaction of a chalcone (B49325) with thiourea (B124793) is a classic method to produce pyrimidine derivatives. orientjchem.org

Modern cross-coupling reactions, such as the Suzuki coupling, provide a powerful tool for functionalizing the core scaffold. This allows for the introduction of a wide variety of substituents onto the pyridine (B92270) or pyrimidine rings, enabling fine-tuning of the compound's properties. researchgate.net A convergent five-step synthesis was recently developed to create pyridazinone analogs, which allowed for late-stage diversification of a key side chain, a strategy that could be adapted for the this compound core. acs.org

Application of Artificial Intelligence and Machine Learning in Ligand Discovery and Optimization for Pyrimidine Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential for the this compound scaffold. mdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov

Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be used for the de novo design of novel molecules. researchgate.netnih.gov By training these models on known active pyrimidine derivatives and desired pharmacological profiles, they can generate entirely new molecular structures based on the this compound core that are optimized for activity against a specific target. nih.gov

Interdisciplinary Approaches for Unraveling Complex Biological Roles and Interactions of this compound

A comprehensive understanding of the biological roles of this compound and its derivatives can only be achieved through interdisciplinary collaboration. mdpi.com This involves integrating expertise from synthetic chemistry, computational biology, pharmacology, and chemical biology.

The process begins with synthetic chemists creating novel derivatives, which are then tested by pharmacologists in various biological assays. The resulting data on activity and selectivity are fed to computational chemists, who use it to refine their predictive models. nih.gov These improved models then guide the next round of synthetic efforts.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Fluoro-3-pyridinyl)pyrimidine, and how can purity be validated?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling using fluorinated pyridine precursors. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and structural confirmation via H/C NMR spectroscopy. Mass spectrometry (MS) is critical for verifying molecular weight (e.g., 460.57 g/mol for derivatives) .

- Key Considerations : Optimize reaction conditions (e.g., catalyst loading, temperature) to minimize byproducts. Use anhydrous solvents for moisture-sensitive intermediates .

Q. How should researchers handle safety and waste disposal for fluorinated pyrimidine derivatives?

- Methodology : Follow OSHA guidelines for personal protective equipment (PPE), including nitrile gloves and fume hoods. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities. Safety data sheets (SDS) for related compounds highlight risks of inhalation/ingestion and recommend emergency protocols (e.g., P305+P351+P338 for eye exposure) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across cell lines?

- Methodology : Conduct dose-response assays (e.g., IC profiling) in multiple cell lines (e.g., MIA PaCa-2, AsPC-1) to assess consistency. Use knockout models (e.g., CDK9 siRNA) to confirm target specificity. For example, derivative 2g showed 97.8% CDK9 inhibition in MIA PaCa-2 cells but varied efficacy in other lines due to differential kinase expression .

- Data Analysis : Apply ANOVA to compare inter-experimental variability. Cross-validate using orthogonal assays (e.g., Western blot for downstream proteins like Mcl-1) .

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition in fluorinated pyrimidine analogs?

- Methodology : Systematically modify substituents (e.g., sulfonamide groups at the 4-position) and evaluate CDK isoform selectivity. For instance, introducing methyl groups increased CDK9 binding affinity by 3-fold (IC = 0.52 μM vs. 1.5 μM for unmodified analogs). Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds with Val101 and Asp167 residues .

- Table : SAR Data for Selected Derivatives

| Compound | R-Group | CDK9 IC (μM) | Cell Viability (IC, μM) |

|---|---|---|---|

| 2g | -SONH | 0.52 ± 0.67 | 0.89 ± 0.12 |

| 2d | -CH | 1.50 ± 0.23 | 2.31 ± 0.45 |

Q. What experimental designs are critical for assessing in vivo efficacy of fluorinated pyrimidines in xenograft models?

- Methodology : Use immunocompromised mice (e.g., NOD/SCID) implanted with AsPC-1 tumors. Administer compounds intraperitoneally (e.g., 50 mg/kg, 5×/week) and monitor tumor volume via caliper measurements. Histopathology and TUNEL assays confirm apoptosis induction. Compound 2g achieved 41% tumor growth inhibition in vivo, correlating with reduced Ki-67 staining .

- Challenges : Address pharmacokinetic variability using LC-MS for plasma concentration monitoring .

Technical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.